Home > Products > Screening Compounds P117341 > 1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one -

1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

Catalog Number: EVT-5502025
CAS Number:
Molecular Formula: C21H25FN4O2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (Compound 5)

  • Compound Description: This compound serves as a lead compound in the development of highly selective macrocyclic CDK9 inhibitors []. It exhibits binding affinity for CDK2 and CDK9, adopting different conformations within the binding site of each kinase. This compound is highlighted for its selectivity towards CDK9 over CDK2 due to its preferred "inward" conformation in CDK9.
  • Relevance: Compound 5 provides the structural foundation for exploring macrocyclic CDK9 inhibitors. While not directly containing a 1,4-diazepan-5-one ring like the target compound, it shares the 1,4-diazepane moiety, a crucial structural element for CDK9 interaction []. The research uses Compound 5's binding characteristics to inform the design of more selective macrocyclic inhibitors, including those potentially incorporating the 1,4-diazepan-5-one scaffold.

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene (Compound 43)

  • Compound Description: This compound was synthesized as a model compound during the development of macrocyclic CDK9 inhibitors []. It helped in optimizing the ring-closing metathesis (RCM) reaction, a crucial step in synthesizing the desired macrocycles. Despite its structural similarity to the designed macrocycles, Compound 43 showed poor inhibitory activity against CDK2 and ARKs.
  • Relevance: Compound 43 shares the macrocyclic structure with the target compound 1-[(6-Aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. Although it doesn't possess the exact same ring system, it helped in understanding the challenges and optimizing the synthetic strategies for creating similar macrocyclic compounds [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene (Compound 44)

  • Compound Description: This macrocyclic compound was successfully synthesized as part of the effort to develop selective CDK9 inhibitors []. It contains a modified structure compared to initial designs due to challenges faced during the RCM reaction. Compound 44 demonstrated poor activity against CDK2 and ARKs.
  • Relevance: Like the target compound, Compound 44 belongs to the macrocyclic pyrimidine class of compounds []. Its synthesis and evaluation provided valuable insights into the structure-activity relationships of macrocyclic CDK9 inhibitors. Although less potent, it served as a stepping stone towards developing more potent and selective CDK9 inhibitors, potentially including analogs with a 1,4-diazepan-5-one ring system like the target compound.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene-1-carbonitrile (Compound 79)

  • Compound Description: This compound represents a significant achievement in the search for selective CDK9 inhibitors []. Extensive modifications based on the structure of Compound 44 led to its development. It exhibits remarkable selectivity for CDK9, being 60-fold selective over CDK2 and 90-fold selective over ARKs.
  • Relevance: Although Compound 79 doesn't feature the 1,4-diazepan-5-one motif present in the target compound, it highlights the successful application of macrocyclic pyrimidine structures in achieving CDK9 selectivity []. This success suggests the potential for incorporating the 1,4-diazepan-5-one scaffold, found in the target compound, into similar macrocyclic structures for developing novel CDK9 inhibitors.

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (Compound 89)

  • Compound Description: This compound was computationally designed as a potential CDK9 inhibitor []. Molecular docking studies suggested a favorable interaction with CDK9. Due to time constraints, the synthesis and experimental evaluation of Compound 89 weren't conducted in the study.
  • Relevance: While not synthesized, Compound 89 represents another exploration of macrocyclic pyrimidine structures for CDK9 inhibition []. Although it doesn't directly incorporate the 1,4-diazepan-5-one ring system present in the target compound, the research highlights the continuous effort to discover novel CDK9 inhibitors. This continuous exploration could involve incorporating the 1,4-diazepan-5-one scaffold into designs similar to Compound 89 for further investigation.

Properties

Product Name

1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

IUPAC Name

1-(6-aminopyridine-3-carbonyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one

Molecular Formula

C21H25FN4O2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H25FN4O2/c1-14(2)18-13-25(21(28)16-5-8-19(23)24-11-16)10-9-20(27)26(18)12-15-3-6-17(22)7-4-15/h3-8,11,14,18H,9-10,12-13H2,1-2H3,(H2,23,24)

InChI Key

SCXARXZAYZVZME-UHFFFAOYSA-N

SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=C(C=C3)N

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.